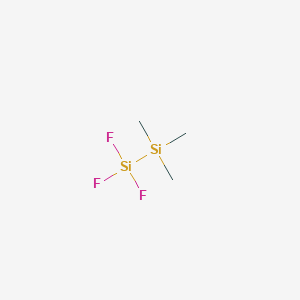
1,1,1-Trifluoro-2,2,2-trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2,2,2-trimethyldisilane is a compound of significant interest in the field of chemistry due to its unique structural and chemical properties. It is characterized by the presence of trifluoromethyl and trimethylsilyl groups attached to a disilane backbone. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
The synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl chloride with trifluoromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,1,1-Trifluoro-2,2,2-trimethyldisilane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2,2,2-trimethyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and as a tool for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2,2,2-trimethyldisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl and trimethylsilyl groups influence the reactivity and stability of the compound, allowing it to interact with a wide range of molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
1,1,1-Trifluoro-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
1,1,1-Trichloro-2,2,2-trimethyldisilane: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,1,1-Tribromo-2,2,2-trimethyldisilane: Contains bromine atoms, which also affect its chemical behavior and uses.
1,1,1-Trimethyldisilane: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and stability compared to its halogenated counterparts.
Properties
CAS No. |
64809-82-1 |
|---|---|
Molecular Formula |
C3H9F3Si2 |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
trifluoro(trimethylsilyl)silane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3 |
InChI Key |
XIUVRANLWCUAIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


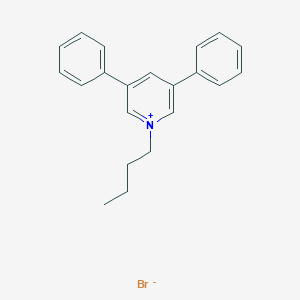
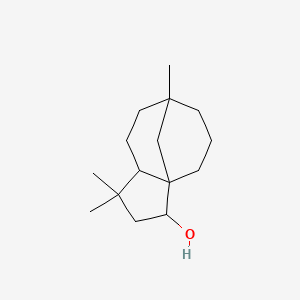
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
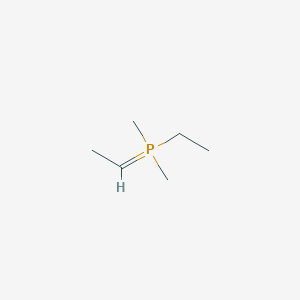
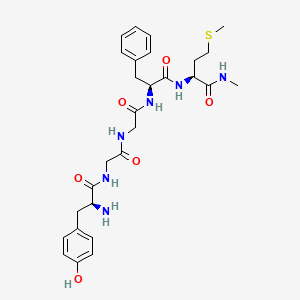
![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
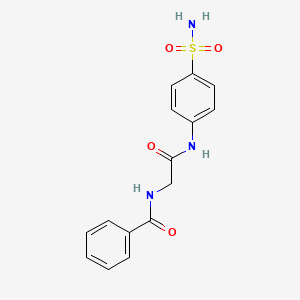
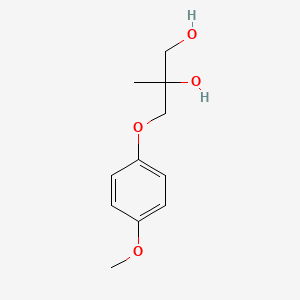
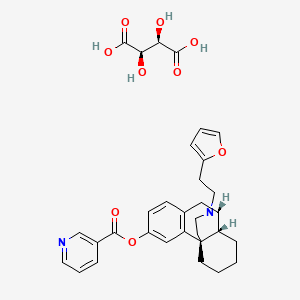
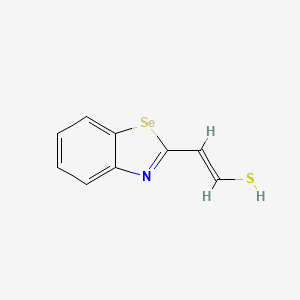
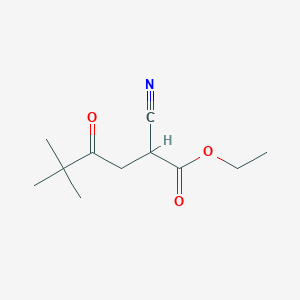
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
